Cas no 401567-50-8 (1,2-Benzisoxazol-5-ol,3-chloro-)

1,2-Benzisoxazol-5-ol,3-chloro- 化学的及び物理的性質
名前と識別子
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- 1,2-Benzisoxazol-5-ol,3-chloro-
- 1,2-Benzisoxazol-5-ol,3-chloro-(9CI)
- 3-chlorobenzo[d]isoxazol-5-ol
- AT24771
- SCHEMBL2711462
- 401567-50-8
- 3-Chloro-1,2-benzisoxazol-5-ol
- MFCD18804924
- BRA56750
- 3-chloro-1,2-benzoxazol-5-ol
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- インチ: InChI=1S/C7H4ClNO2/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H
- InChIKey: DUTSJZIDLCVJJN-UHFFFAOYSA-N
- SMILES: OC1=CC2C(=NOC=2C=C1)Cl
計算された属性
- 精确分子量: 168.993
- 同位素质量: 168.993
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3A^2
- XLogP3: 2.3
1,2-Benzisoxazol-5-ol,3-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00CPOS-1g |
1,2-Benzisoxazol-5-ol,3-chloro-(9CI) |
401567-50-8 | 95% | 1g |
$382.00 | 2024-05-03 | |
1PlusChem | 1P00CPOS-5g |
1,2-Benzisoxazol-5-ol,3-chloro-(9CI) |
401567-50-8 | 95% | 5g |
$1527.00 | 2024-05-03 |
1,2-Benzisoxazol-5-ol,3-chloro- 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
1,2-Benzisoxazol-5-ol,3-chloro-に関する追加情報
Introduction to 1,2-Benzisoxazol-5-ol,3-chloro (CAS No. 401567-50-8)
1,2-Benzisoxazol-5-ol,3-chloro, identified by its Chemical Abstracts Service (CAS) number 401567-50-8, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both benzisoxazole and chloro substituents makes it a versatile scaffold for developing novel therapeutic agents.
The benzisoxazole core is a prominent motif in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The 3-chloro substitution at the 3-position of the benzisoxazole ring introduces electrophilic centers, enhancing reactivity and enabling further functionalization. This feature is particularly valuable in designing molecules with improved pharmacokinetic properties.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of 1,2-Benzisoxazol-5-ol,3-chloro, making it more accessible for industrial and academic research. The synthesis typically involves multi-step reactions, including cyclization and chlorination processes, which highlight the compound's synthetic utility.
In the context of pharmaceutical development, this compound has been explored as a precursor for various bioactive molecules. For instance, derivatives of benzisoxazole have shown promise in treating neurological disorders, inflammation, and infectious diseases. The 3-chloro group serves as a handle for introducing additional functional groups, allowing chemists to fine-tune the biological activity of the resulting compounds.
One of the most intriguing aspects of 1,2-Benzisoxazol-5-ol,3-chloro is its potential role in modulating enzyme activity. Studies have demonstrated that benzisoxazole derivatives can inhibit certain enzymes by binding to their active sites. The 3-chloro substituent enhances this interaction by increasing the electrophilicity of the molecule, thereby improving binding affinity.
The compound's structural features also make it a valuable tool in computational chemistry and molecular modeling. Researchers utilize computer simulations to predict how 1,2-Benzisoxazol-5-ol,3-chloro might interact with biological targets. These simulations help in identifying lead compounds that can be further optimized for therapeutic use.
Moreover, the 3-chloro group in 1,2-Benzisoxazol-5-ol,3-chloro allows for further derivatization through nucleophilic aromatic substitution or other reaction pathways. This flexibility is crucial in drug design, as it enables the creation of a diverse library of compounds with tailored properties.
Recent studies have also explored the pharmacological profile of 1,2-Benzisoxazol-5-ol,3-chloro and its derivatives. Preliminary findings suggest that certain analogs exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. These results underscore the compound's potential as a lead molecule for developing novel anti-inflammatory therapies.
The synthesis and characterization of 1,2-Benzisoxazol-5-ol,3-chloro have been refined through continuous optimization efforts. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to ensure high purity and structural integrity. These methods are essential for validating the chemical identity of the compound before proceeding with biological evaluations.
In conclusion,1,2-Benzisoxazol-5-ol, particularly its 3-chloro derivative (CAS No. 401567-50-8), represents a promising scaffold in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for developing new drugs targeting various diseases. Ongoing studies continue to uncover its potential applications, reinforcing its significance in medicinal chemistry.
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